molecular formula C12H16O3 B021252 2-(Diethoxymethyl)benzaldehyde CAS No. 103890-70-6

2-(Diethoxymethyl)benzaldehyde

Cat. No.: B021252
CAS No.: 103890-70-6
M. Wt: 208.25 g/mol
InChI Key: HHYOOLILMDESPS-UHFFFAOYSA-N
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Description

2-(Diethoxymethyl)benzaldehyde is an organic compound with the molecular formula C12H16O3. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a diethoxymethyl group. This compound is used as an intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and fine chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Diethoxymethyl)benzaldehyde can be synthesized through several methods. One common method involves the lithiation of commercially available 2-bromo-(diethoxymethyl)benzene with n-butyllithium (n-BuLi) at -70°C, followed by treatment with dimethylformamide (DMF) . Another method involves the use of a stable aluminum hemiaminal as a tetrahedral intermediate, which protects the latent aldehyde and makes it suitable for subsequent cross-coupling with organometallic reagents .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as lithiation, protection of the aldehyde group, and subsequent cross-coupling reactions.

Chemical Reactions Analysis

Types of Reactions

2-(Diethoxymethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The diethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzaldehyde derivatives, depending on the nucleophile used.

Scientific Research Applications

2-(Diethoxymethyl)benzaldehyde has several applications in scientific research:

    Chemistry: It serves as a precursor or intermediate in the synthesis of chiral molecules, which are valuable in asymmetric synthesis.

    Biology: It is used in the synthesis of biologically active compounds, including potential therapeutic agents.

    Medicine: The compound is explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals.

    Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    3-(Diethoxymethyl)benzaldehyde: Similar structure but with the diethoxymethyl group at the meta position.

    4-(Diethoxymethyl)benzaldehyde: Similar structure but with the diethoxymethyl group at the para position.

Uniqueness

2-(Diethoxymethyl)benzaldehyde is unique due to its ortho substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. The ortho position allows for specific interactions and steric effects that are not present in the meta or para isomers .

Properties

IUPAC Name

2-(diethoxymethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-3-14-12(15-4-2)11-8-6-5-7-10(11)9-13/h5-9,12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYOOLILMDESPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=CC=C1C=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90544842
Record name 2-(Diethoxymethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103890-70-6
Record name 2-(Diethoxymethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103890-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Diethoxymethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 10.4 g of 2-bromobenzaldehyde diethyl acetal in 200 ml of dry diethyl ether at −65° C. was added 27.5 ml of a 1.6 M solution of butyllithium in hexanes. The solution was stirred at this temperature for 30 min. then slowly warmed to −40° C. when 3.4 ml of dimethylformamide was added dropwise. The reaction was warmed to room temperature then 100 ml of water was added and the organic layer was separated. The aqueous layer was extracted with two 100 ml portions of ether and the combined organic extracts were dried over sodium sulfate and evaporated to give 8.5 g of 2-formylbenzaldehyde diethylacetal as an oil; 1H-NMR (200 MHz, CDCl3) d 5.06 (CHOEt).
Quantity
10.4 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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